8-bromo-1,6-naphthyridin-5(6H)-one
Overview
Description
8-bromo-1,6-naphthyridin-5(6H)-one is a brominated derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,6-naphthyridin-5(6H)-one typically involves the bromination of 1,6-naphthyridin-5(6H)-one. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-naphthyridine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-bromo-1,6-naphthyridin-5(6H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,6-naphthyridin-5(6H)-one: The non-brominated parent compound.
8-chloro-1,6-naphthyridin-5(6H)-one: A chlorinated analogue.
8-iodo-1,6-naphthyridin-5(6H)-one: An iodinated analogue.
Uniqueness
8-bromo-1,6-naphthyridin-5(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogues. The bromine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
8-bromo-6H-1,6-naphthyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKOZHBOLUXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CNC2=O)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618958 | |
Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155057-97-9 | |
Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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